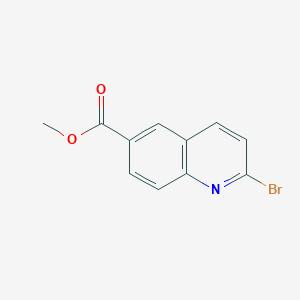

Methyl 2-bromoquinoline-6-carboxylate

Description

Significance of the Quinoline (B57606) Scaffold in Advanced Organic Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal and materials chemistry. biosynce.comwikipedia.org This structural motif is prevalent in a vast number of natural products, synthetic drugs, and functional materials. nih.govnih.gov Quinoline and its derivatives are recognized as "privileged scaffolds" because they can interact with a wide range of biological targets, exhibiting diverse pharmacological activities including anticancer, antimalarial, antibacterial, and antiviral properties. nih.govnih.govresearchgate.netresearchgate.net

The versatility of the quinoline ring system stems from its electronic properties and multiple sites for functionalization. nih.govfrontiersin.org It can undergo both electrophilic and nucleophilic substitution reactions, allowing chemists to strategically modify the ring to fine-tune its steric and electronic characteristics. biosynce.comnih.gov This adaptability makes the quinoline scaffold a key building block for creating libraries of compounds in drug discovery and for developing new organic materials. researchgate.netfrontiersin.org

Rationale for Investigating Methyl 2-bromoquinoline-6-carboxylate: A Versatile Building Block Precursor

The scientific interest in this compound arises from its potential as a highly versatile precursor for more complex, functionalized quinoline derivatives. The molecule incorporates three key components that can be independently or sequentially modified:

The Quinoline Core : Provides the fundamental biologically active scaffold.

A Bromine Atom at the C2-Position : The C2 and C4 positions of the quinoline ring are electron-deficient, making them susceptible to nucleophilic substitution. biosynce.comresearchgate.net The bromine atom at the C2 position is an excellent leaving group, making this site a prime location for introducing new carbon-carbon or carbon-heteroatom bonds through various cross-coupling reactions. researchgate.netresearchgate.net

A Methyl Carboxylate Group at the C6-Position : This ester group offers another site for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of functional groups, such as amides, by coupling with various amines. jst.go.jpresearchgate.net

This dual functionality allows for a modular approach to synthesis. Researchers can first perform a cross-coupling reaction at the C2-position and then modify the ester at the C6-position, or vice versa. This strategic flexibility is highly valuable for systematically creating series of related compounds to explore structure-activity relationships (SAR) in medicinal chemistry. jst.go.jp

Structural Features and Chemical Modifiability of this compound

The chemical reactivity of this compound is dictated by its distinct functional groups, enabling a range of specific modifications.

The 2-bromo substituent is the most reactive site for cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, are particularly effective for forming new C-C bonds by coupling the quinoline with various organoboron reagents. researchgate.netresearchgate.netmdpi.com This method is widely used to introduce aryl, heteroaryl, or alkyl groups at the C2 position. Other cross-coupling reactions like the Buchwald-Hartwig amination can be used to form C-N bonds. This reactivity allows for the synthesis of 2-substituted quinolines, which are important structural motifs in many biologically active compounds. jst.go.jp

The methyl 6-carboxylate group provides a secondary site for derivatization. Standard ester hydrolysis under basic or acidic conditions yields the corresponding quinoline-6-carboxylic acid. researchgate.net This carboxylic acid is a versatile intermediate that can be activated and coupled with a wide range of amines or alcohols to form amides or other esters, respectively. This transformation is crucial for creating derivatives like the quinoline-6-carboxamides, which have been investigated for their potential as therapeutic agents. jst.go.jp

Table 2: Chemical Modifiability of this compound

| Position | Functional Group | Type of Reaction | Potential Products |

|---|---|---|---|

| C2 | Bromo (-Br) | Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | 2-Aryl-, 2-Alkyl-, or 2-Amino-quinoline derivatives |

| C6 | Methyl Carboxylate (-COOCH3) | Hydrolysis followed by Amide Coupling | Quinoline-6-carboxylic acids, Quinoline-6-carboxamides |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H8BrNO2 |

|---|---|

Molecular Weight |

266.09 g/mol |

IUPAC Name |

methyl 2-bromoquinoline-6-carboxylate |

InChI |

InChI=1S/C11H8BrNO2/c1-15-11(14)8-2-4-9-7(6-8)3-5-10(12)13-9/h2-6H,1H3 |

InChI Key |

ORBLHNNQTOVSKY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=C(C=C2)Br |

Origin of Product |

United States |

Chemical Reactivity and Transformative Functionalizations of Methyl 2 Bromoquinoline 6 Carboxylate

Cross-Coupling Reactions at the Bromine Center

The carbon-bromine bond at the 2-position of the quinoline (B57606) nucleus is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These transformations are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. beilstein-journals.org For methyl 2-bromoquinoline-6-carboxylate, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 2-position.

The success of the Suzuki-Miyaura coupling heavily relies on the choice of the palladium catalyst and the associated ligands. ajouronline.com Generally, palladium(0) species are the active catalysts, which can be generated in situ from palladium(II) precursors like palladium acetate (B1210297) (Pd(OAc)₂) or pre-formed palladium complexes.

For the coupling of heteroaryl halides like 2-bromoquinolines, the selection of an appropriate ligand is crucial to achieve high efficiency and yields. Electron-rich and sterically bulky phosphine (B1218219) ligands are often preferred as they promote the oxidative addition of the aryl bromide to the palladium center and facilitate the subsequent reductive elimination step. scirp.org Ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and other dialkylbiaryl phosphines have demonstrated high activity in the coupling of heteroaryl systems, including those that are sterically hindered. ajouronline.comscirp.org The use of these sophisticated ligands can enable reactions to be carried out at lower catalyst loadings and often at room temperature. scirp.org

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. researchgate.net The choice of base and solvent system also plays a significant role in the reaction's outcome. researchgate.net

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Heteroaryl Bromides

| Catalyst Precursor | Ligand | Base | Solvent | Typical Temperature (°C) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-110 |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 80-100 |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 85-100 |

| PdCl₂(dppf) | - | K₂CO₃ | Dioxane/H₂O | 90 |

This table presents generalized conditions often employed for Suzuki-Miyaura couplings of heteroaryl bromides and may require optimization for specific substrates.

The Suzuki-Miyaura reaction is renowned for its broad substrate scope, tolerating a wide variety of functional groups on both the organohalide and the boronic acid or ester coupling partner. This allows for the synthesis of a diverse array of 2-substituted quinoline-6-carboxylates.

A wide range of arylboronic acids, bearing both electron-donating and electron-withdrawing substituents, can be effectively coupled with 2-bromoquinoline (B184079) derivatives. rsc.org Heteroarylboronic acids are also suitable coupling partners, providing access to biheteroaryl structures. rsc.org Furthermore, the use of boronic esters, such as pinacol (B44631) esters, can be advantageous, particularly for unstable boronic acids, as they often exhibit enhanced stability. researchgate.net

Table 2: Examples of Suzuki-Miyaura Coupling with 2-Bromoquinoline Derivatives

| 2-Bromoquinoline Derivative | Boronic Acid/Ester | Product | Yield (%) |

| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | 3-(3,5-Dimethylisoxazol-4-yl)quinoline | ~70-80% (Optimized) |

| 2-Bromonaphthalene | Neopentyldiol alkylboronic esters | 2-Alkylnaphthalenes | 50-94% |

| Aryl Bromide | Phenylboronic acid | Biphenyl | High |

| Aryl Bromide | 4-Methoxyphenylboronic acid | 4-Methoxybiphenyl | High |

Data in this table is representative of Suzuki-Miyaura couplings with similar substrates and illustrates the potential scope for this compound. Specific yields may vary depending on the exact reaction conditions.

The Sonogashira cross-coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction provides a direct route to introduce alkynyl functionalities at the 2-position of the quinoline ring, leading to the formation of 2-alkynylquinoline-6-carboxylates. These products are valuable intermediates for the synthesis of more complex heterocyclic systems and conjugated materials.

The classical Sonogashira reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt, most commonly copper(I) iodide (CuI). organic-chemistry.orgwikipedia.org The reaction proceeds through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to a Pd(0) species is followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product. libretexts.org The copper cycle involves the formation of the crucial copper acetylide intermediate from the terminal alkyne and the copper(I) salt in the presence of a base. wikipedia.org

Commonly used palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. libretexts.org The choice of an amine base, such as triethylamine (B128534) or diisopropylethylamine, is critical as it not only neutralizes the hydrogen halide formed during the reaction but also acts as a solvent in many cases. wikipedia.org

Table 3: Typical Reaction Components for Palladium/Copper Co-catalyzed Sonogashira Coupling

| Component | Example | Role |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary catalyst for C-C bond formation |

| Copper Co-catalyst | CuI | Facilitates formation of copper acetylide |

| Base | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) | Neutralizes HX, facilitates acetylide formation |

| Solvent | DMF, THF, Dioxane | Reaction medium |

This table outlines the general components for a standard Sonogashira coupling reaction.

The Sonogashira coupling is compatible with a wide range of terminal alkynes, including those bearing aryl, alkyl, and silyl (B83357) substituents. The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating.

For substrates like 2-haloquinolines, the reactivity of the halide follows the order I > Br > Cl. organic-chemistry.org In the case of dihaloquinolines, such as 2,4-dichloroquinoline (B42001), the Sonogashira coupling can exhibit high regioselectivity, with the reaction preferentially occurring at the more reactive C-2 position. beilstein-journals.org This selectivity allows for the stepwise functionalization of the quinoline ring.

A study on the Sonogashira coupling of 2,4-dichloroquinoline with various terminal alkynes demonstrated good to excellent yields, highlighting the feasibility of this reaction for related 2-bromoquinoline derivatives. beilstein-journals.org

Table 4: Sonogashira Coupling of 2,4-Dichloroquinoline with Terminal Alkynes

| Terminal Alkyne | Product (2-alkynyl-4-chloroquinoline) | Yield (%) |

| Phenylacetylene | 2-(Phenylethynyl)-4-chloroquinoline | 88 |

| 1-Hexyne | 2-(Hex-1-yn-1-yl)-4-chloroquinoline | 85 |

| 3,3-Dimethyl-1-butyne | 2-(3,3-Dimethylbut-1-yn-1-yl)-4-chloroquinoline | 90 |

| 4-Phenyl-1-butyne | 2-(4-Phenylbut-1-yn-1-yl)-4-chloroquinoline | 92 |

| Propargyl alcohol | 3-(4-Chloroquinolin-2-yl)prop-2-yn-1-ol | 90 |

| 1-Ethynylcyclohexan-1-ol | 1-((4-Chloroquinolin-2-yl)ethynyl)cyclohexan-1-ol | 87 |

Data from a study on 2,4-dichloroquinoline, a close analog of this compound, illustrating the potential substrate scope. beilstein-journals.org Reaction conditions: Pd/C (10 mol%), CuI (5 mol%), PPh₃ (20 mol%), Et₃N, 80 °C. beilstein-journals.org

Heck Reaction for Alkene Arylationscienceinfo.comorganic-chemistry.org

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of aryl halides with alkenes to form substituted alkenes. scienceinfo.comwikipedia.org For this compound, the reactive C-Br bond at the 2-position of the quinoline ring serves as the electrophilic partner in this transformation. This reaction provides a direct method for introducing vinyl groups at this position, significantly increasing the molecular complexity and providing intermediates for further synthesis. youtube.com The reaction is known for its high functional group tolerance and generally proceeds with excellent stereoselectivity, typically favoring the trans isomer. scienceinfo.comorganic-chemistry.org

The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle. scienceinfo.comwikipedia.org The mechanism, as it applies to this compound, involves several key steps:

Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the quinoline substrate. This step forms a square planar Aryl-Pd(II)-halide complex. scienceinfo.comwikipedia.org

Alkene Coordination and Migratory Insertion : An alkene molecule coordinates to the palladium center. Subsequently, the quinoline aryl group migrates from the palladium to one of the alkene carbons in a syn-addition fashion. This migratory insertion step forms a new carbon-carbon bond and results in a σ-alkylpalladium(II) intermediate. scienceinfo.combyjus.com

β-Hydride Elimination : For the reaction to proceed, the alkylpalladium intermediate must have a hydrogen atom on a carbon adjacent (β) to the palladium-bearing carbon. This hydrogen is eliminated along with the palladium, forming a palladium-hydride species and releasing the final substituted alkene product. This step generally occurs to yield the thermodynamically more stable trans-alkene. youtube.com

Reductive Elimination and Catalyst Regeneration : The cycle concludes with the reductive elimination of H-Br from the palladium-hydride complex, a process facilitated by a base present in the reaction mixture. This step regenerates the active Pd(0) catalyst, allowing it to enter another catalytic cycle. libretexts.org

Table 1: Key Steps in the Heck Reaction Catalytic Cycle

| Step | Description | Intermediate Species |

|---|---|---|

| 1. Oxidative Addition | Insertion of Pd(0) into the C-Br bond of the quinoline. | Aryl-Pd(II)-Br complex |

| 2. Migratory Insertion | Syn-addition of the aryl-palladium bond across the alkene. | σ-Alkyl-Pd(II) complex |

| 3. β-Hydride Elimination | Elimination of a β-hydrogen to form the product alkene. | Alkene product and H-Pd(II)-Br |

| 4. Catalyst Regeneration | Base-mediated elimination of HBr from the palladium complex. | Pd(0) catalyst |

The efficiency, selectivity, and substrate scope of the Heck reaction are highly dependent on the choice of ligands and base. numberanalytics.com

Ligands : Palladium catalysts are often supported by ligands that stabilize the metal center and modulate its reactivity. Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃), are widely used. wikipedia.orgnumberanalytics.com The electronic and steric properties of the ligand influence the rates of the key steps in the catalytic cycle, particularly oxidative addition and reductive elimination. numberanalytics.com For aryl bromides, which are less reactive than iodides, the use of electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) can significantly improve reaction efficiency. numberanalytics.comnih.gov Phosphine-free catalyst systems, such as those using Pd(OAc)₂, have also been developed and can be effective under specific conditions. libretexts.org

Bases : A base is crucial for neutralizing the hydrohalic acid (HBr) generated during the final step of the catalytic cycle, which regenerates the Pd(0) catalyst. libretexts.org Common bases include tertiary amines like triethylamine (Et₃N) and inorganic bases such as sodium acetate (NaOAc) or potassium carbonate (K₂CO₃). wikipedia.orgbyjus.com The choice of base can affect reaction rates and prevent catalyst degradation. The strength and solubility of the base are important factors; for instance, hindered amine bases are sometimes used to avoid side reactions. wikipedia.org

Table 2: Common Ligands and Bases for Heck Reactions with Aryl Bromides

| Component | Examples | Function |

|---|---|---|

| Ligands | Triphenylphosphine (PPh₃), BINAP, PHOX, N-Heterocyclic Carbenes (NHCs) | Stabilize Pd(0) catalyst, modulate reactivity, improve efficiency. wikipedia.org |

| Bases | Triethylamine (Et₃N), Sodium Acetate (NaOAc), Potassium Carbonate (K₂CO₃) | Neutralize HBr, regenerate the Pd(0) catalyst. byjus.comlibretexts.org |

Negishi and Stille Coupling Applications

Beyond the Heck reaction, the C2-bromo position of this compound is amenable to other powerful palladium-catalyzed cross-coupling reactions, notably the Negishi and Stille couplings. These reactions are highly valued for their ability to form C-C bonds with a wide variety of coupling partners under relatively mild conditions and with high functional group tolerance, including ester groups. thermofisher.com

Negishi Coupling : This reaction involves the coupling of an organic halide with an organozinc reagent. numberanalytics.comnumberanalytics.com The use of organozinc compounds offers advantages such as high reactivity and tolerance to a broad array of functional groups. nih.gov For this compound, a Negishi coupling could be employed to introduce alkyl, vinyl, or aryl groups at the 2-position by reacting it with the corresponding organozinc halide (R-Zn-X) in the presence of a palladium or nickel catalyst. numberanalytics.comnumberanalytics.com The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation (where the organic group is transferred from zinc to palladium), and reductive elimination. numberanalytics.com

Stille Coupling : The Stille reaction utilizes an organotin (stannane) reagent as the nucleophilic coupling partner. wikipedia.orgorganic-chemistry.org Organostannanes are stable to air and moisture, and many are commercially available or readily prepared. wikipedia.org This reaction would allow for the introduction of various sp²- and sp-hybridized carbon substituents onto the quinoline ring. A significant advantage of the Stille reaction is its compatibility with a vast range of functional groups. thermofisher.com The primary drawback is the toxicity of the organotin compounds and byproducts. wikipedia.orgorganic-chemistry.org

Transformations of the Methyl Ester Moiety

The methyl ester group at the 6-position of the quinoline ring provides a secondary site for chemical modification, allowing for the synthesis of a variety of derivatives.

Hydrolysis to Carboxylic Acid Derivativeschemicalbook.com

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 2-bromoquinoline-6-carboxylic acid, under either acidic or basic conditions (saponification). chemicalbook.com

Acid-Catalyzed Hydrolysis : This is typically achieved by heating the ester in the presence of a dilute strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous solution. The reaction is an equilibrium process and is the reverse of Fischer esterification.

Base-Promoted Hydrolysis (Saponification) : A more common and generally irreversible method involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. This reaction produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid.

The resulting 2-bromoquinoline-6-carboxylic acid is a key intermediate itself, serving as a precursor for the synthesis of amides, esters, and other acid derivatives. ajchem-a.com

Amidation and Other Carboxylic Acid Derivatizationsscispace.com

Once converted to the carboxylic acid, the molecule can undergo a variety of further transformations. One of the most common is amidation to form quinoline-carboxamides. scispace.com

Amidation : The carboxylic acid can be coupled with primary or secondary amines to form amide bonds. This transformation typically requires the use of a coupling agent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in the presence of a non-nucleophilic base like triethylamine to activate the carboxylic acid. scispace.comorganic-chemistry.org

Alternatively, direct amidation of the methyl ester is possible, though it often requires more forcing conditions or specific catalysts. This can be achieved by heating the ester with an amine, sometimes with the aid of Lewis acid catalysts or other reagents designed to facilitate the direct conversion of esters to amides. nih.govnih.gov These methods provide a more direct route to amide derivatives without the need for prior hydrolysis of the ester. diva-portal.org

Reduction of the Ester Group

The methyl ester group at the C-6 position of this compound can be selectively reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Strong reducing agents, such as Lithium Aluminum Hydride (LiAlH₄), are capable of completely reducing the ester to a primary alcohol. lumenlearning.commasterorganicchemistry.commasterorganicchemistry.com This transformation proceeds through a nucleophilic acyl substitution mechanism where a hydride ion attacks the carbonyl carbon, leading to the formation of an aldehyde intermediate. However, under the reaction conditions, this aldehyde is immediately further reduced to the corresponding primary alcohol. lumenlearning.com

Conversely, the use of a sterically hindered and less reactive reducing agent like Diisobutylaluminum Hydride (DIBAL-H) allows for the partial reduction of the ester to an aldehyde. stackexchange.comadichemistry.comstackexchange.com This selectivity is typically achieved by using a stoichiometric amount of DIBAL-H at low temperatures, such as -78 °C. adichemistry.comstackexchange.com At these temperatures, the tetrahedral intermediate formed after the initial hydride attack is stable and does not readily eliminate the methoxide (B1231860) to form the aldehyde, which would then be susceptible to further reduction. Upon workup, the aldehyde is liberated.

Table 1: Reduction of the Ester Group in this compound

| Reagent | Product | Reaction Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | (2-bromoquinolin-6-yl)methanol | Typically in an etheral solvent like THF or diethyl ether. echemi.com |

| Diisobutylaluminum Hydride (DIBAL-H) | 2-bromoquinoline-6-carbaldehyde | Stoichiometric amounts at low temperatures (e.g., -78 °C). adichemistry.com |

Electrophilic and Nucleophilic Reactions on the Quinoline Core

The quinoline ring system of this compound exhibits a dual reactivity profile, allowing for both electrophilic and nucleophilic substitution reactions, with the regioselectivity being heavily influenced by the electronic nature of the quinoline core and its substituents.

Electrophilic aromatic substitution on the quinoline nucleus is generally challenging due to the electron-deficient nature of the heterocyclic ring system. quora.com The presence of the electron-withdrawing bromo and methyl carboxylate groups further deactivates the ring towards electrophilic attack. However, under forcing conditions, electrophilic substitution can be achieved. Nitration of 6-bromoquinoline (B19933), for example, has been shown to yield 6-bromo-5-nitroquinoline, indicating a preference for substitution on the carbocyclic ring. semanticscholar.org

The regioselectivity of electrophilic attack is directed to the 5- and 8-positions of the quinoline ring. quora.com In the case of this compound, the C-6 position is already substituted. Therefore, electrophilic attack would be expected to occur at the C-5 or C-8 positions. The introduction of a nitro group at the C-5 position has been shown to activate an adjacent C-6 bromo group towards subsequent nucleophilic substitution. semanticscholar.org

N-oxidation of the quinoline nitrogen can be employed to increase the electron density of the ring system, thereby facilitating electrophilic substitution. For 6-bromoquinoline N-oxide, nitration occurs selectively at the C-5 position under highly acidic conditions. semanticscholar.org

Table 2: Potential Regioselective Electrophilic Substitution on the Quinoline Ring

| Electrophile | Expected Major Product(s) | Rationale |

| Nitrating agent (e.g., HNO₃/H₂SO₄) | Methyl 2-bromo-5-nitroquinoline-6-carboxylate or Methyl 2-bromo-8-nitroquinoline-6-carboxylate | Electrophilic attack is favored at the 5 and 8 positions of the quinoline ring. quora.com |

The bromine atom at the C-2 position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr). This activation arises from the electron-withdrawing nature of the quinoline nitrogen, which can stabilize the negatively charged Meisenheimer intermediate formed during the reaction. nih.gov The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the bromine, followed by the departure of the bromide ion. nih.gov

A wide variety of nucleophiles can be employed in this reaction, including amines, alkoxides, and thiolates, leading to the formation of a diverse range of 2-substituted quinoline derivatives. For instance, reaction with morpholine (B109124) or piperazine (B1678402) can introduce these cyclic amine moieties at the C-2 position. semanticscholar.org The presence of the electron-withdrawing methyl carboxylate group at the C-6 position is expected to further enhance the reactivity of the C-2 position towards nucleophilic attack.

Table 3: Examples of Nucleophilic Aromatic Substitution on this compound

| Nucleophile | Product |

| Morpholine | Methyl 2-morpholinoquinoline-6-carboxylate |

| Sodium Methoxide | Methyl 2-methoxyquinoline-6-carboxylate |

| Piperazine | Methyl 2-(piperazin-1-yl)quinoline-6-carboxylate |

Metal-Catalyzed C-H Activation and Functionalization of the Quinoline System

Modern synthetic methodologies, particularly those involving metal-catalyzed C-H activation, offer powerful tools for the functionalization of the quinoline core in this compound.

The formation of the corresponding N-oxide of this compound can direct palladium-catalyzed C-H activation to the C-2 position. nih.govacs.orgresearchgate.net This approach has been widely used for the arylation, alkenylation, and alkylation of quinoline N-oxides. nih.gov The N-oxide group acts as a directing group, facilitating the formation of a palladacycle intermediate at the C-2 position. This intermediate can then undergo cross-coupling with a variety of partners.

For instance, palladium-catalyzed arylation of quinoline N-oxides with aryl halides or organoboron reagents is a well-established method for the synthesis of 2-arylquinolines. nih.govacs.org While C-2 functionalization is predominant, some studies have shown that under certain conditions, particularly with ligand-free palladium catalysts in the presence of specific solvents like acetic acid, C-8 arylation can be favored. acs.orgresearchgate.netutrgv.edu The presence of substituents on the quinoline N-oxide can also influence the regioselectivity and efficiency of the reaction. Electron-donating groups on the quinoline N-oxide have been shown to favor C-2 alkenylation. nih.gov

Table 4: Palladium-Catalyzed Oxidative Cross-Coupling of the N-oxide of this compound

| Coupling Partner | Potential Product |

| Arylboronic acid | Methyl 2-aryl-2-bromoquinoline-6-carboxylate N-oxide |

| Alkene | Methyl 2-alkenyl-2-bromoquinoline-6-carboxylate N-oxide |

Direct C-H activation of the quinoline ring, without the need for pre-functionalization like N-oxidation, provides a more atom-economical route to functionalized quinolines. nih.govnih.gov Palladium and rhodium catalysts have been shown to be effective for the direct arylation of quinolines. nih.gov The regioselectivity of these reactions is highly dependent on the catalyst, ligands, and directing groups present on the substrate.

For quinolines, C-H activation can occur at various positions, including C-2, C-3, and C-8. nih.govnih.gov The presence of the bromo group at C-2 and the carboxylate at C-6 in this compound will influence the site of C-H activation. While the C-2 position is blocked, C-H activation at other positions, such as C-3, C-4, C-5, C-7, or C-8, could be possible depending on the reaction conditions. Directing groups can be employed to achieve high regioselectivity. For example, amide groups at certain positions can direct C-H activation to specific sites on the quinoline ring. nih.gov

Table 5: Potential Sites for Direct C-H Arylation/Alkylation of this compound

| Position of C-H Activation | Potential Product |

| C-3 | Methyl 3-aryl/alkyl-2-bromoquinoline-6-carboxylate |

| C-4 | Methyl 4-aryl/alkyl-2-bromoquinoline-6-carboxylate |

| C-5 | Methyl 5-aryl/alkyl-2-bromoquinoline-6-carboxylate |

| C-7 | Methyl 7-aryl/alkyl-2-bromoquinoline-6-carboxylate |

| C-8 | Methyl 8-aryl/alkyl-2-bromoquinoline-6-carboxylate |

Spectroscopic Data for this compound Not Available

Following extensive searches for scientific literature and spectral data, it has been determined that specific, publicly available experimental data for the advanced spectroscopic characterization of this compound is not available at this time. The required information to fulfill the detailed outline, including high-resolution NMR, mass spectrometry, and vibrational spectroscopy, could not be located for this specific chemical compound.

The searches yielded spectroscopic information for several isomers, such as Methyl 6-bromoquinoline-2-carboxylate and Methyl 4-bromoquinoline-6-carboxylate. However, due to the principles of chemical specificity, the spectral data for these isomers cannot be used to accurately describe or elucidate the structure of this compound. Each unique isomer possesses a distinct arrangement of atoms, which results in a unique spectroscopic fingerprint.

Therefore, it is not possible to generate a scientifically accurate and thorough article on the spectroscopic characterization of this compound as requested by the provided outline. The creation of such an article requires access to experimental data from analyses such as 1D and 2D NMR, HRMS, LC-MS, FT-IR, and Raman spectroscopy performed directly on the specified compound. Without this foundational data, any attempt to populate the requested sections would be speculative and scientifically unsound.

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis

Comparative Analysis with Theoretically Computed Vibrational Spectra

The vibrational properties of Methyl 2-bromoquinoline-6-carboxylate have been investigated through a synergistic approach that combines experimental spectroscopic techniques with theoretical computations. This dual methodology provides a more robust and detailed assignment of the observed vibrational modes.

Theoretical calculations, typically employing Density Functional Theory (DFT) with a suitable basis set such as B3LYP/6-311++G(d,p), are instrumental in predicting the vibrational frequencies and intensities of the molecule in the gaseous phase. ultraphysicalsciences.orgnih.gov These computational models provide a complete set of vibrational modes, which can then be compared with experimental data obtained from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy.

A scaling factor is often applied to the computed frequencies to correct for anharmonicity and the limitations of the theoretical model, thereby improving the correlation with experimental values. nih.gov The comparison allows for a definitive assignment of the experimental bands to specific molecular motions. For quinoline (B57606) derivatives, characteristic vibrations include the C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the quinoline core, and the stretching and bending modes of the methyl ester and bromo substituents.

The agreement between the scaled theoretical and experimental vibrational frequencies is generally very good, providing a high degree of confidence in the structural model of the molecule. researchgate.net This comparative analysis is crucial for confirming the molecular structure and understanding the electronic effects of the substituents on the quinoline framework.

Table 1: Illustrative Comparison of Experimental and Theoretically Calculated Vibrational Frequencies for a Substituted Quinoline Derivative

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (Scaled) | Assignment |

| ν(C-H) aromatic | 3050 | 3055 | Aromatic C-H stretching |

| ν(C=O) ester | 1720 | 1725 | Carbonyl stretching |

| ν(C=N) quinoline | 1610 | 1615 | Quinoline ring C=N stretching |

| ν(C-Br) | 650 | 655 | Carbon-Bromine stretching |

Note: The data in this table is representative and intended for illustrative purposes, based on typical values for similar compounds.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, this technique would provide unequivocal evidence of its molecular geometry, including bond lengths, bond angles, and torsion angles.

The crystallographic data would also reveal the crystal system, space group, and unit cell parameters. Such information is foundational for understanding the packing of molecules in the crystal lattice. For similar quinoline derivatives, monoclinic or orthorhombic crystal systems are commonly observed. nih.govresearchgate.net

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| β (°) | 95.5 |

| Volume (ų) | 1110 |

| Z | 4 |

Note: The data in this table is hypothetical and based on representative values for analogous molecular structures.

Elucidation of Crystal Packing and Intermolecular Interactions

The analysis of the crystal structure of this compound extends beyond the individual molecule to the intricate network of intermolecular interactions that govern the crystal packing. These non-covalent interactions are crucial in determining the physical properties of the solid material.

For a molecule like this compound, a variety of intermolecular interactions are expected to play a role in the crystal packing. These include:

π-π Stacking: The planar aromatic quinoline rings can stack on top of each other, contributing to the stability of the crystal lattice.

C-H···O Hydrogen Bonds: The hydrogen atoms of the quinoline ring and the methyl group can form weak hydrogen bonds with the oxygen atoms of the carboxylate group of adjacent molecules. nih.gov

Halogen Bonding: The bromine atom can participate in halogen bonding, acting as an electrophilic region (σ-hole) that interacts with nucleophilic atoms on neighboring molecules.

The interplay of these various interactions dictates the final three-dimensional architecture of the crystal, influencing properties such as melting point, solubility, and polymorphism.

Computational Chemistry and Theoretical Investigations of Methyl 2 Bromoquinoline 6 Carboxylate

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to predict their properties.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For a molecule like Methyl 2-bromoquinoline-6-carboxylate, this would involve calculating bond lengths, bond angles, and dihedral angles that result in the most stable arrangement of the atoms. Conformational analysis would further explore different spatial arrangements (conformers) of the methyl ester group relative to the quinoline (B57606) ring to identify the global energy minimum.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

NBO analysis is a method for studying charge transfer, hyperconjugative interactions, and the stability of a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. For this compound, NBO analysis could provide insights into the stability arising from interactions between the lone pairs of the nitrogen and oxygen atoms, the π-electrons of the quinoline ring, and the antibonding orbitals of the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

Prediction of Global Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

Based on the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the external environment.

Time-Dependent DFT (TD-DFT) for Electronic Excitation Energies and UV-Vis Spectra

TD-DFT is a method used to calculate the electronic excitation energies and to simulate the UV-Vis absorption spectra of molecules. By applying this method to this compound, one could predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This would provide theoretical insight into the electronic transitions occurring within the molecule upon absorption of light.

Mechanistic Pathways Elucidation using Computational Modeling

Computational modeling can be a powerful tool to elucidate the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a reaction profile can be constructed. This would allow for the investigation of potential reaction pathways for this compound, for example, in nucleophilic substitution reactions at the bromine-substituted carbon. This type of analysis provides valuable information on the feasibility and kinetics of different reaction mechanisms.

Transition State Characterization for Key Synthetic Steps

The synthesis of this compound and its subsequent derivatization involves several key chemical transformations. Computational modeling is instrumental in elucidating the mechanisms of these reactions by characterizing the transition states of elemental steps. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the kinetic feasibility of a reaction.

While direct computational studies specifically detailing the transition states for the synthesis of this compound are not extensively available in the literature, we can infer the nature of these transition states by examining theoretical studies on analogous reactions involving substituted quinolines. Key synthetic routes to this compound would likely involve either the construction of the quinoline ring system with the desired substituents in place or the late-stage functionalization of a pre-formed quinoline core.

One crucial reaction for the derivatization of the 2-bromoquinoline (B184079) scaffold is the Suzuki-Miyaura cross-coupling reaction, which forms a new carbon-carbon bond at the C2 position. Computational studies on the Suzuki-Miyaura reaction of bromoarenes have elucidated the key transition states of the catalytic cycle, which includes oxidative addition, transmetalation, and reductive elimination. nih.govrsc.org For a hypothetical Suzuki-Miyaura coupling of this compound with an arylboronic acid, the oxidative addition of the C-Br bond to a palladium(0) catalyst would be the initial step. DFT calculations would be employed to model the geometry and energy of the three-centered transition state for this step.

Another important reaction class is nucleophilic aromatic substitution (SNAr) at the C2 position, where the bromine atom is displaced by a nucleophile. The reactivity of 2-bromoquinolines is influenced by the electron-deficient nature of the C2 position. mdpi.com Computational studies have shown that SNAr reactions can proceed through either a classical two-step mechanism involving a stable Meisenheimer intermediate or a concerted mechanism (cSNAr). nih.gov DFT calculations can distinguish between these pathways by locating the relevant stationary points on the potential energy surface. For this compound, the transition state for the rate-determining step (either the formation of the Meisenheimer complex or the concerted displacement) could be characterized.

Below is an illustrative data table summarizing hypothetical activation energies for key reaction steps that could be involved in the synthesis or derivatization of this compound, based on typical values for similar aromatic systems.

| Reaction Step | Description | Hypothetical Activation Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Oxidative Addition (Suzuki-Miyaura) | Addition of the C2-Br bond to a Pd(0) catalyst. | 15 - 20 | DFT (B3LYP/6-31G) |

| Transmetalation (Suzuki-Miyaura) | Transfer of the organic group from boron to palladium. | 10 - 15 | DFT (B3LYP/6-31G) |

| Reductive Elimination (Suzuki-Miyaura) | Formation of the C-C bond and regeneration of the catalyst. | 5 - 10 | DFT (B3LYP/6-31G*) |

| Nucleophilic Attack (SNAr) | Attack of a nucleophile at the C2 position. | 20 - 25 | DFT (M06-2X/6-311+G**) |

Influence of Substituents on Reaction Kinetics and Selectivity

The substituents on the quinoline ring, namely the bromine atom at the C2 position and the methyl carboxylate group at the C6 position, exert significant electronic effects that modulate the molecule's reactivity. Furthermore, the introduction of additional substituents would further tune the reaction kinetics and selectivity. The influence of these substituents can be quantitatively assessed using concepts like the Hammett equation, which relates reaction rates and equilibrium constants for series of reactions involving substituted aromatic compounds. wikipedia.orglibretexts.org

The bromine atom at C2 is an electron-withdrawing group via induction and deactivates the ring towards electrophilic attack, but it also serves as a leaving group in nucleophilic substitution and a handle for cross-coupling reactions. The methyl carboxylate group (-COOCH3) at the C6 position is also an electron-withdrawing group, primarily through resonance and inductive effects. This deactivation would influence the rates of reactions such as electrophilic aromatic substitution on the benzene (B151609) portion of the quinoline ring.

Computational studies can quantify these substituent effects by calculating properties such as molecular electrostatic potentials, frontier molecular orbital energies (HOMO-LUMO), and atomic charges. For a series of derivatives of this compound with varying substituents, DFT calculations can predict the impact on transition state energies, thereby providing a theoretical basis for observed trends in reaction rates.

The Hammett parameter (σ) is a measure of the electronic effect of a substituent. A positive ρ value for a reaction indicates that the reaction is accelerated by electron-withdrawing groups. viu.camsudenver.edu For reactions at the C2 position of this compound, the presence of the electron-withdrawing methyl carboxylate group at C6 would be expected to have a measurable effect.

An illustrative table of Hammett constants for various substituents is provided below to contextualize their potential influence on the reactivity of the quinoline system.

| Substituent | Hammett Constant (σp) | Electronic Effect | Predicted Effect on Nucleophilic Attack at C2 |

|---|---|---|---|

| -NO2 | +0.78 | Strongly Electron-Withdrawing | Accelerate |

| -CN | +0.66 | Electron-Withdrawing | Accelerate |

| -COOCH3 (at C6) | +0.45 | Electron-Withdrawing | Accelerate |

| -Br (at C2) | +0.23 | Electron-Withdrawing (Inductive) | N/A (Reaction Site) |

| -H | 0.00 | Neutral | Baseline |

| -CH3 | -0.17 | Electron-Donating | Decelerate |

| -OCH3 | -0.27 | Electron-Donating | Decelerate |

| -NH2 | -0.66 | Strongly Electron-Donating | Decelerate |

Theoretical calculations can also predict the regioselectivity of reactions. For instance, in an electrophilic aromatic substitution reaction on this compound, computational models can determine the relative energies of the sigma complexes formed upon attack at different positions of the benzene ring, thereby predicting the most likely site of substitution.

Advanced Applications of Methyl 2 Bromoquinoline 6 Carboxylate As a Synthetic Building Block

Role in the Divergent Synthesis of Functionalized Quinoline (B57606) Derivatives

The strategic placement of the bromo and ester functional groups on the quinoline scaffold of Methyl 2-bromoquinoline-6-carboxylate allows for a variety of chemical transformations. This dual functionality is key to its role in the divergent synthesis of a wide range of quinoline derivatives. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce new substituents at the 2-position, while the methyl ester at the 6-position can be hydrolyzed, reduced, or converted into other functional groups.

This versatility enables the creation of a library of quinoline compounds with diverse functionalities. organic-chemistry.org For instance, the bromine can be substituted with various nucleophiles, or it can participate in palladium-catalyzed reactions like the Suzuki, Heck, and Sonogashira couplings to form new carbon-carbon or carbon-heteroatom bonds. Simultaneously, the ester group can be transformed to an acid, amide, or alcohol, further expanding the molecular diversity. This approach is highly efficient for generating novel compounds for biological screening and other applications. frontiersin.orgsemanticscholar.org

A variety of synthetic methods have been developed to produce functionalized quinolines. nih.gov Classical methods often involve the condensation of anilines with ketones or aldehydes. acs.org More modern, environmentally friendly approaches avoid the use of transition metals and focus on the functionalization of C(sp3)–H bonds and tandem cyclization strategies. nih.gov

Precursor for Advanced Heterocyclic Scaffolds in Organic Synthesis

Beyond the synthesis of simple quinoline derivatives, this compound is a key precursor for constructing more complex, fused heterocyclic systems. The reactivity of the bromine atom allows for intramolecular cyclization reactions, leading to the formation of novel polycyclic scaffolds. These advanced heterocyclic structures are of significant interest in medicinal chemistry due to their potential biological activities. nih.gov

For example, the bromo group can be functionalized with a side chain containing a nucleophilic group. Subsequent intramolecular reaction can lead to the formation of a new ring fused to the quinoline core. This strategy has been employed to synthesize a variety of complex heterocyclic systems, including those with potential applications as pharmaceuticals. nih.gov The ester group can also be manipulated to participate in these cyclization reactions, further increasing the range of accessible scaffolds. The interest in synthesizing heterocyclic compounds with a quinoline scaffold has grown significantly due to their wide-ranging applications. researchgate.net

Utilization in the Development of New Catalytic Ligands

The quinoline framework is a common feature in the design of ligands for transition metal catalysts. The nitrogen atom in the quinoline ring can coordinate to a metal center, and substituents on the ring can be used to fine-tune the steric and electronic properties of the resulting catalyst. This compound serves as a valuable building block for creating novel quinoline-based ligands.

The bromo and ester groups can be functionalized to introduce coordinating groups, chiral auxiliaries, or other moieties that can influence the catalytic activity and selectivity. For instance, the bromine can be replaced with a phosphine (B1218219) group, a common coordinating group in catalysis. The ester can be modified to introduce a chiral center, leading to the development of asymmetric catalysts. These tailored ligands can be used in a variety of catalytic transformations, including hydrogenations, cross-coupling reactions, and polymerizations.

Exploration in Material Science for Organic Electronic Components

Quinoline derivatives have gained attention in the field of material science for their potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net The extended π-conjugated system of the quinoline ring gives rise to interesting photophysical and electronic properties. This compound can be used as a starting material to synthesize novel quinoline-based materials with tailored properties for these applications. researchgate.net

Through reactions such as Suzuki and Sonogashira couplings, the quinoline core can be extended with other aromatic units to create larger conjugated systems. This allows for the tuning of the material's energy levels, charge transport properties, and emission characteristics. The ester group can be modified to improve solubility, processability, and solid-state packing, which are crucial factors for device performance. The development of new organic semiconductors is a key driver for progress in organic electronics. researchgate.net

Conclusion and Future Research Directions for Methyl 2 Bromoquinoline 6 Carboxylate

Summary of Current Research Potentials and Challenges

The primary potential of Methyl 2-bromoquinoline-6-carboxylate lies in its capacity to serve as a multifunctional building block in organic synthesis. The three key regions of the molecule—the C2-bromo substituent, the C6-ester, and the quinoline (B57606) ring itself—offer orthogonal sites for chemical modification. The C-Br bond is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse carbon and heteroatom substituents. The ester functionality can be readily converted into other functional groups such as carboxylic acids, amides, or alcohols, further expanding the molecular diversity of its derivatives.

However, the full exploitation of this potential is met with certain challenges. A significant challenge is the management of regioselectivity in reactions that could potentially occur at multiple sites. For instance, in C-H activation strategies, careful selection of directing groups and reaction conditions would be necessary to achieve functionalization at a desired position without competing reactions at other sites on the quinoline core. Furthermore, the electronic interplay between the electron-withdrawing ester group and the bromo-substituted pyridine (B92270) ring of the quinoline system may influence the reactivity at the C2 position, which requires systematic investigation. The current limited body of research dedicated specifically to this molecule presents a challenge in predicting its precise reactivity and properties, thereby underscoring the need for foundational exploratory studies.

| Research Area | Potentials | Challenges |

| Synthetic Utility | Versatile scaffold for introducing diverse functional groups at C2, C6, and the quinoline core. | Controlling regioselectivity in functionalization reactions. Understanding the electronic influence of substituents on reactivity. |

| Medicinal Chemistry | Core structure for the synthesis of novel bioactive compounds, leveraging the known pharmacological importance of the quinoline scaffold. | Limited data on the biological activity of its derivatives. |

| Materials Science | Potential precursor for novel organic electronic materials and functional dyes. | Lack of studies on the photophysical and electronic properties of its derivatives. |

Identification of Unexplored Synthetic Pathways and Functionalization Strategies

The synthetic versatility of this compound remains largely untapped. Future research should focus on a systematic exploration of its reactivity, particularly in modern synthetic methodologies.

Unexplored Functionalization at the C2-Position:

The 2-bromo substituent is a prime handle for a variety of transition-metal-catalyzed cross-coupling reactions. While the general reactivity of 2-bromoquinolines is known, a detailed investigation with this specific substrate is warranted. rsc.org

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids would yield 2-aryl-quinoline-6-carboxylates, which are important scaffolds in medicinal and materials chemistry.

Sonogashira Coupling: Coupling with terminal alkynes would provide access to 2-alkynylquinoline derivatives, which are valuable precursors for more complex heterocyclic systems and have applications in materials science.

Buchwald-Hartwig Amination: Reaction with a wide range of primary and secondary amines would lead to the synthesis of 2-aminoquinoline (B145021) derivatives, a class of compounds with significant biological activity.

Heck Coupling: Reaction with alkenes would introduce vinyl groups at the C2 position, which can be further functionalized.

Table of Potential Cross-Coupling Reactions:

| Reaction Name | Coupling Partner | Potential Product Structure |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | 2-Aryl-quinoline-6-carboxylate |

| Sonogashira | Terminal alkyne (R-C≡CH) | 2-Alkynyl-quinoline-6-carboxylate |

| Buchwald-Hartwig | Amine (R₂NH) | 2-Amino-quinoline-6-carboxylate |

C-H Functionalization Strategies:

Recent advances in transition-metal-catalyzed C-H activation offer exciting possibilities for the direct functionalization of the quinoline core. nih.govrsc.org The directing ability of the nitrogen atom in the quinoline ring often favors functionalization at the C8 position. However, the electronic and steric environment of this compound could lead to different regioselectivities that are yet to be explored.

Modification of the C6-Ester Group:

The methyl ester at the 6-position provides a gateway to other functional groups. Saponification to the corresponding carboxylic acid would not only alter the molecule's solubility and electronic properties but also provide a handle for further reactions, such as amide bond formation, leading to a diverse library of quinoline-6-carboxamides. researchgate.net

Opportunities for Advanced Spectroscopic and Computational Integration in Characterization

A thorough characterization of this compound and its future derivatives will be crucial for understanding their structure-property relationships. The integration of advanced spectroscopic techniques with computational modeling presents a powerful approach to achieve this.

Advanced Spectroscopic Characterization:

While standard 1D NMR (¹H and ¹³C) and mass spectrometry provide basic structural information, a more in-depth analysis using 2D NMR techniques is essential for the unambiguous assignment of complex derivatives.

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is invaluable for confirming the connectivity of newly introduced substituents.

Table of Spectroscopic Data for this compound:

| Data Type | Observed/Reported Values |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.52 (d, J=9 Hz, 1H), 8.40 (d, J=2 Hz, 1H), 8.14 (d, J=9 Hz, 1H), 8.08 (d, J=9 Hz, 1H), 7.97 (m, 1H), 3.93 (s, 3H) chemicalbook.com |

| Mass Spectrometry (ES-LCMS) | m/z 267 (M+H)⁺ chemicalbook.com |

| Predicted ¹³C NMR Shifts | Carbons attached to bromine (C2) and the ester group (C6, C=O, OCH₃) would show characteristic chemical shifts. Aromatic carbons would appear in the 120-150 ppm range. |

Integration with Computational Chemistry:

Density Functional Theory (DFT) calculations can provide significant insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives.

Geometry Optimization and Electronic Properties: DFT can be used to predict the ground-state geometry and calculate key electronic parameters such as HOMO and LUMO energy levels, which are crucial for understanding the molecule's potential in electronic applications. semanticscholar.org

Prediction of Spectroscopic Data: Theoretical calculations of NMR chemical shifts and IR vibrational frequencies can aid in the interpretation of experimental spectra, especially for complex structures. ruc.dkresearchgate.net

Reaction Mechanism Studies: Computational modeling can be employed to investigate the mechanisms of potential functionalization reactions, helping to rationalize observed regioselectivities and optimize reaction conditions.

Prospects for Novel Applications in Chemical Science and Methodological Development

The exploration of this compound and its derivatives opens up prospects for new applications and the advancement of chemical methodologies.

Novel Applications:

The quinoline scaffold is a well-known "privileged structure" in medicinal chemistry, forming the core of many therapeutic agents. rsc.orgruc.dk The functional handles on this compound allow for the systematic synthesis of libraries of novel quinoline derivatives for biological screening against various diseases.

In the realm of materials science, functionalized quinolines have been investigated for their use in organic light-emitting diodes (OLEDs) and as fluorescent sensors. semanticscholar.org The ability to tune the electronic properties of the quinoline core by introducing different substituents at the C2 and C6 positions could lead to the development of new materials with tailored photophysical properties.

Methodological Development:

This compound can serve as a valuable substrate for the development and optimization of new synthetic methods. Its distinct functional groups can be used to test the selectivity and efficiency of novel catalytic systems for C-Br and C-H functionalization. For instance, developing a catalyst that selectively activates a specific C-H bond in the presence of the C-Br bond would be a significant methodological advancement in organic synthesis.

Q & A

Q. What are the recommended methods for synthesizing Methyl 2-bromoquinoline-6-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves bromination of a quinoline precursor. For example, bromine or N-bromosuccinimide (NBS) can be used under controlled conditions (e.g., anhydrous DMF at 0–5°C). Optimization includes adjusting stoichiometry (1.1–1.3 equiv. brominating agent) and reaction time (4–12 hours). Monitor progress via TLC or HPLC. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : Confirm substitution patterns (e.g., bromine at C2, methyl ester at C6) via -NMR (quinoline protons at δ 8.2–8.9 ppm) and -NMR (ester carbonyl at ~165–170 ppm).

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (expected [M+H] at m/z 270–272 for CHBrNO).

- Melting Point : Compare with literature values (if available).

- X-ray Crystallography : For definitive structural confirmation, grow single crystals via slow evaporation (e.g., in dichloromethane/hexane) and analyze using SHELX or WinGX .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for hazardous chemical disposal. Partner with certified waste management services for brominated compounds .

- Storage : Keep in amber glass vials under inert atmosphere (N) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) aid in predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. For Suzuki-Miyaura coupling, model the Pd-catalyzed reaction pathway to optimize ligand selection (e.g., PPh vs. XPhos) and solvent polarity.

- Molecular Dynamics (MD) : Simulate steric effects of the methyl ester group on reaction kinetics. Compare with experimental yields (typically 60–85% for aryl boronic acid couplings) .

Q. What strategies resolve contradictions between observed spectroscopic data and expected results for this compound derivatives?

- Methodological Answer :

- Re-examine Synthetic Steps : Trace impurities (e.g., residual bromine) may cause anomalous NMR shifts. Repurify using preparative HPLC with a C18 column.

- Isotopic Labeling : Use -labeled starting materials to confirm assignments in complex -NMR spectra.

- Variable Temperature (VT) NMR : Detect dynamic effects (e.g., rotational barriers) that obscure signal splitting .

Q. How can this compound be functionalized to enhance its utility in medicinal chemistry?

- Methodological Answer :

- Palladium-Catalyzed Cross-Coupling : Replace bromine with heteroaryl groups (e.g., pyridine, thiophene) via Buchwald-Hartwig amination or Sonogashira coupling.

- Ester Hydrolysis : Convert the methyl ester to a carboxylic acid (6-carboxyquinoline) using LiOH/THF/HO (1:1 v/v) for bioactivity assays.

- Click Chemistry : Introduce triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to explore SAR .

Data Analysis & Experimental Design

Q. How to design a crystallization screen for this compound to obtain high-quality X-ray diffraction data?

- Methodological Answer :

- Solvent Selection : Test polar (ethanol, acetone) and non-polar (hexane, toluene) solvents. Use microbatch or vapor diffusion methods.

- Additives : Include co-solvents (5% DMSO) or salts (NHPF) to improve crystal packing.

- Data Collection : Use a synchrotron source (λ = 0.7–1.0 Å) for high-resolution data. Refine structures with SHELXL, checking R values (< 0.05) and residual electron density maps .

Q. What experimental controls are critical when studying the stability of this compound under varying pH conditions?

- Methodological Answer :

- pH Buffers : Prepare solutions at pH 2 (HCl), 7 (phosphate), and 10 (NHOH). Monitor degradation via HPLC-UV (λ = 254 nm) at 0, 24, and 48 hours.

- Temperature Control : Conduct studies at 25°C and 37°C to simulate physiological conditions.

- Reference Standards : Include a known stable analog (e.g., methyl 2-chloroquinoline-6-carboxylate) to benchmark degradation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.